(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(1-ethylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,8,13H,2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZWIOHDHRBXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 182.22 g/mol. The compound features a triazole ring which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by X et al. (2023) demonstrated that derivatives of triazoles, including those similar to this compound, showed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 64 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The compound also displays antifungal properties. In vitro studies have shown that it inhibits the growth of various fungal species such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method, yielding MIC values similar to those observed for established antifungal agents.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In a case study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : The triazole ring may interfere with the synthesis of nucleic acids or disrupt cell membrane integrity.
- Anticancer Mechanism : It is suggested that the compound induces apoptosis via mitochondrial pathways and inhibits key enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
*Estimated based on molecular formula C8H14N4O.
Key Differences and Structure-Activity Relationships (SAR)
- Azetidine vs. However, bulkier substituents (e.g., diphenylmethylazetidinyl in ) may reduce solubility, whereas the ethylazetidine group balances lipophilicity and steric effects.
- Biological Activity: Triazole derivatives with aryl groups (e.g., 4-chlorophenyl) exhibit corrosion inhibition (up to 89.3% efficacy in acidic conditions) , while benzyl-substituted analogs are explored for enzyme inhibition . Ethyl-substituted triazolylmethanol () lacks reported bioactivity, suggesting that the azetidine moiety in the target compound could be critical for pharmacological effects.
- Synthetic Accessibility : Click chemistry is a common route for triazole formation , but azetidine incorporation may require specialized azetidine precursors, increasing synthetic complexity compared to simpler analogs .
Physicochemical Properties
- Solubility: The methanol group enhances hydrophilicity, but the ethylazetidine moiety may reduce aqueous solubility compared to chlorophenyl derivatives .
- In contrast, benzyl or phenyl analogs demonstrate higher stability in acidic environments .
Preparation Methods
Synthesis of the Azetidine Precursor
- The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized by cyclization of suitable precursors such as haloamines or amino alcohols under basic conditions.
- The N-ethyl substitution is introduced via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) on the azetidine nitrogen.
- The azetidine precursor is functionalized at the 3-position with a suitable leaving group or functional handle (e.g., a bromomethyl group) to enable subsequent coupling.
Formation of the Triazole Ring via Click Chemistry
- The key step is the copper(I)-catalyzed cycloaddition between an azide and an alkyne.
- In this case, the azide is typically generated from the azetidine precursor bearing an appropriate leaving group converted to an azide (–N3).
- The alkyne component is usually propargyl alcohol or a derivative thereof, which introduces the methanol substituent at the 4-position of the triazole ring.
- The reaction is carried out under mild conditions, often in aqueous or mixed solvent systems, with copper(I) catalysts such as CuSO4/sodium ascorbate or CuCl2 with photoredox catalysis (e.g., green LED irradiation).
- This reaction proceeds with high regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Alkylation of azetidine with ethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Introduction of N-ethyl group on azetidine ring | 75-85 |
| 2 | Conversion of 3-position substituent to azide (e.g., NaN3 in DMF, 60 °C) | Formation of azetidine-3-yl azide intermediate | 80-90 |
| 3 | CuAAC reaction: azide + propargyl alcohol, CuSO4/sodium ascorbate, water/tBuOH, room temperature, 2-4 h | Formation of triazole ring with methanol substituent | 80-95 |
Note: Reaction conditions such as catalyst loading, solvent choice, and temperature can be optimized for scale and purity.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight (196.25 g/mol).
- Infrared (IR) Spectroscopy: Identification of characteristic functional groups, including hydroxyl (methanol) and triazole ring vibrations.
- High-Performance Liquid Chromatography (HPLC): Used for purity analysis.
- Elemental Analysis: Confirms the molecular formula C9H16N4O.
Detailed Research Findings and Notes
- The click chemistry approach is widely favored due to its high efficiency, regioselectivity, and mild reaction conditions, which preserve sensitive functional groups such as azetidine and methanol.
- Photoredox catalysis using green LED light has been reported to enhance reaction rates and yields in aqueous media, providing a sustainable and scalable method.
- The azetidine moiety is introduced prior to the click reaction to avoid ring strain and side reactions during cycloaddition.
- Optimization studies indicate that solvent mixtures (water with tert-butanol or ethanol) improve solubility and reaction kinetics.
- Purification is typically achieved by flash column chromatography or recrystallization.
Comparative Table of Preparation Methods
| Method Aspect | Traditional CuAAC | Photoredox Catalyzed CuAAC | Notes |
|---|---|---|---|
| Catalyst | CuSO4 + sodium ascorbate | CuCl2 + Eosin Y (EY) + green LED | Photoredox enables milder conditions |
| Solvent | Water/tBuOH mixture | Water with catalytic additives | Photoredox allows aqueous-only systems |
| Reaction Time | 4-6 hours | 2-4 hours | Photoredox reduces time |
| Yield | 80-90% | 85-95% | Slightly improved with photoredox |
| Scalability | Moderate | High, due to mild conditions | Suitable for industrial scale |
Q & A
Basic: What are the standard synthetic routes for (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:
Azide Preparation : Reaction of ethylazetidine derivatives with sodium azide.
Alkyne Functionalization : Propargyl alcohol derivatives serve as alkyne precursors.
Cycloaddition : Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 25–60°C .
Optimization Strategies :
- Temperature Control : Lower temperatures (25–40°C) reduce side reactions in azide-alkyne systems .
- Catalyst Purity : Use of purified Cu(I) sources minimizes oxidation byproducts .
- Solvent Screening : Polar aprotic solvents enhance reaction rates and yields compared to protic solvents .
Advanced: How can contradictory bioactivity data for triazole derivatives in antimicrobial vs. anticancer assays be resolved?
Methodological Answer:
Contradictions often arise from:
- Target Selectivity : Triazole derivatives may bind to bacterial enzymes (e.g., CYP51 in fungi) and human kinases (e.g., EGFR in cancer) with varying affinities .
- Cellular Uptake : Differences in membrane permeability between prokaryotic and eukaryotic cells (e.g., logP values >2 favor cancer cell penetration) .
Resolution Strategies :- Dose-Response Profiling : Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. E. coli).
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) to reduce nonspecific interactions .
- Computational Docking : Compare binding poses in bacterial vs. human targets using AutoDock Vina .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies triazole protons (δ 7.8–8.2 ppm) and azetidine carbons (δ 45–55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : SHELXL refinement resolves azetidine ring puckering and triazole planarity (R-factor <0.05) .
Purity Assessment :- HPLC : Use C18 columns with acetonitrile/water gradients (95–99% purity threshold) .
Advanced: How do steric and electronic effects of the ethylazetidine group influence reactivity in cross-coupling reactions?
Methodological Answer:
The ethylazetidine moiety introduces:
- Steric Hindrance : The 3D azetidine ring restricts access to the triazole’s C4 position, reducing nucleophilic substitution yields by ~30% compared to linear amine analogs .
- Electronic Effects : The nitrogen lone pair in azetidine increases electron density at the triazole C4, favoring electrophilic substitutions (e.g., nitration) .
Experimental Design :- DFT Calculations : Compare Fukui indices at triazole C4 with/without azetidine .
- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings with bulky arylboronic acids .
Basic: What are the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- TGA Analysis : Decomposition onset at ~180°C, with major mass loss (~70%) at 250°C due to triazole ring breakdown .
- DSC Data : Endothermic melting peak at 120–130°C (ΔH = 80–100 J/g) .
Stability Optimization :
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of ethylazetidine) .
- Toxicity Profiling : ProTox-II identifies potential hepatotoxicity (e.g., similarity to known triazole hepatotoxins) .
Validation :- In Vitro Microsomal Assays : Compare predicted vs. observed metabolite ratios (e.g., hydroxylation at azetidine C3) .
Basic: What are the primary challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Azide Safety : Large-scale handling requires controlled conditions (e.g., <5°C, inert atmosphere) to prevent explosive decomposition .
- Purification : Flash chromatography on silica gel (20–40 µm) replaces preparative TLC, with gradients optimized for triazole polarity .
Scale-Up Protocols :- Batch Reactors : Maintain Cu(I) catalyst homogeneity via mechanical stirring (500–1000 rpm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
